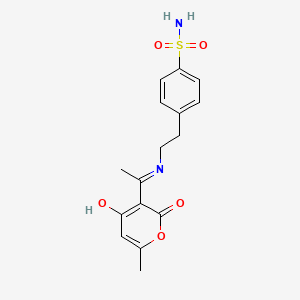

(E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18N2O5S and its molecular weight is 350.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as 4-[2-({1-[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]ethyl}amino)ethyl]benzene-1-sulfonamide, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial DNA growth and cell division .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . Its structure is similar to para-aminobenzoic acid (PABA), a substrate for the enzyme . This similarity allows the compound to bind to the enzyme’s active site, inhibiting PABA’s access and thus preventing the synthesis of folic acid . This inhibition eventually leads to the cessation of bacterial DNA growth and cell division .

Biochemical Pathways

The compound’s action affects the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolate and tetrahydrofolate . These molecules are essential for the synthesis of nucleotides, the building blocks of DNA. Therefore, the compound’s action disrupts bacterial DNA synthesis and cell division .

Result of Action

The compound’s action results in the inhibition of bacterial growth and replication . By preventing the synthesis of folic acid, it disrupts the production of nucleotides and thus halts DNA synthesis. This leads to the cessation of bacterial cell division and growth .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. It’s important to note that the compound’s action could be inhibited by the presence of pus

Actividad Biológica

(E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide is a synthetic compound with significant biological activity, particularly as an antibacterial agent. Its structure features a sulfonamide moiety, which is known for its pharmacological properties, including inhibition of bacterial growth. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C16H18N2O5S

- Molecular Weight : 350.39 g/mol

- Purity : Typically 95%.

The primary biological activity of this compound is attributed to its role as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is crucial in the folic acid biosynthesis pathway in bacteria, which is essential for their growth and replication. By inhibiting this enzyme, the compound effectively disrupts folic acid metabolism, leading to reduced bacterial proliferation.

Antibacterial Activity

Research indicates that the compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with their metabolic processes. The following table summarizes some key findings related to its antibacterial efficacy:

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

These results suggest that this compound has potential as an effective antibacterial agent against both Gram-positive and Gram-negative bacteria.

Cardiovascular Effects

A study investigating the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance utilized isolated rat heart models. The results indicated that (E)-4-(2-aminoethyl)benzenesulfonamide significantly decreased perfusion pressure and coronary resistance compared to control conditions. This suggests potential cardiovascular benefits or effects on hemodynamics .

Case Studies

- In Vitro Studies : A series of in vitro studies demonstrated that the compound effectively inhibited bacterial growth in culture conditions mimicking physiological environments. The studies employed various concentrations and assessed bacterial viability using standard microbiological techniques.

- Docking Studies : Computational docking studies have provided insights into the interaction between this compound and calcium channels, suggesting its potential role as a calcium channel blocker. This interaction may contribute to its observed cardiovascular effects .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- High permeability across cellular membranes.

- Favorable metabolic stability.

These parameters indicate that the compound may have suitable pharmacokinetic characteristics for further development as a therapeutic agent .

Propiedades

IUPAC Name |

4-[2-[1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-10-9-14(19)15(16(20)23-10)11(2)18-8-7-12-3-5-13(6-4-12)24(17,21)22/h3-6,9,19H,7-8H2,1-2H3,(H2,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROCQQXWCZQGEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=NCCC2=CC=C(C=C2)S(=O)(=O)N)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.